molecular formula C8H12N2O B152605 2-Ethoxybenzene-1,4-diamine CAS No. 126335-41-9

2-Ethoxybenzene-1,4-diamine

Cat. No. B152605
M. Wt: 152.19 g/mol
InChI Key: PKMIIMPMZIHGAJ-UHFFFAOYSA-N
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Description

2-Ethoxybenzene-1,4-diamine (EBDA) is a chemical compound that belongs to the class of aromatic diamines. It has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. EBDA is a versatile molecule that can be synthesized using various methods, and its unique properties make it an attractive candidate for further research.

Mechanism Of Action

The mechanism of action of 2-Ethoxybenzene-1,4-diamine is not fully understood. However, studies suggest that it may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation.

Biochemical And Physiological Effects

2-Ethoxybenzene-1,4-diamine has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce tumor growth, inflammation, and oxidative stress. It has also been shown to have a protective effect on the liver and kidneys.

Advantages And Limitations For Lab Experiments

2-Ethoxybenzene-1,4-diamine has several advantages as a research tool. It is a relatively simple molecule that can be synthesized using various methods, making it readily available for research purposes. It also has unique properties that make it an attractive candidate for further investigation. However, the limitations of 2-Ethoxybenzene-1,4-diamine include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-Ethoxybenzene-1,4-diamine. In medicine, it may be investigated further for its potential use as an anti-cancer and anti-inflammatory agent. In agriculture, it may be explored as a potential herbicide and fungicide. In materials science, it may be investigated further for its use in the synthesis of functionalized polymers and as a precursor for the synthesis of metal-organic frameworks. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethoxybenzene-1,4-diamine and its potential toxicity.
In conclusion, 2-Ethoxybenzene-1,4-diamine is a versatile molecule that has potential applications in various scientific fields. Its unique properties make it an attractive candidate for further research, and its synthesis methods make it readily available for research purposes. Further investigation is needed to fully understand its mechanism of action and potential toxicity, but the potential applications of 2-Ethoxybenzene-1,4-diamine make it an exciting area of research.

Synthesis Methods

2-Ethoxybenzene-1,4-diamine can be synthesized using different methods, including the reduction of 2-nitro-1,4-diaminobenzene using sodium borohydride, the condensation of 2-chloroaniline with ethyl formate, and the reaction of 2-chloroaniline with ethyl nitrite. The choice of method depends on the desired purity, yield, and cost-effectiveness of the final product.

Scientific Research Applications

2-Ethoxybenzene-1,4-diamine has been studied extensively for its potential applications in various scientific fields. In medicine, it has been investigated for its anti-cancer and anti-inflammatory properties. In agriculture, it has been explored as a potential herbicide and fungicide. In materials science, it has been investigated for its use in the synthesis of functionalized polymers and as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name

2-ethoxybenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMIIMPMZIHGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925508
Record name 2-Ethoxybenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxybenzene-1,4-diamine

CAS RN

126335-41-9
Record name Benzene-1,4-diamine, 2-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126335419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxybenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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